1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one
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Overview
Description
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolopyridazine ring fused with a piperidine ring and a methoxyphenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacological activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazinones: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Triazolopyridazines: Compounds with a triazolopyridazine ring system are structurally related and may have similar biological properties.
Uniqueness
1-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3-methoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and ring systems, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N5O2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C22H25N5O2/c1-29-18-4-2-3-15(13-18)14-21(28)26-11-9-17(10-12-26)22-24-23-20-8-7-19(16-5-6-16)25-27(20)22/h2-4,7-8,13,16-17H,5-6,9-12,14H2,1H3 |
InChI Key |
QEFLQXKKLNVGQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Origin of Product |
United States |
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